

Hsd17B13-IN-30: A Technical Overview of a Potent HSD17B13 Inhibitor

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Compound of Interest		
Compound Name:	Hsd17B13-IN-30	
Cat. No.:	B12387099	Get Quote

Disclaimer: Publicly available, in-depth technical data and the primary scientific literature detailing the discovery and full characterization of **Hsd17B13-IN-30** are limited. **Hsd17B13-IN-30** (also identified as Compound 64) is documented as a potent inhibitor of Hydroxysteroid 17- β dehydrogenase 13 (HSD17B13) with an in vitro IC50 of less than 0.1 μ M.[1] Due to the scarcity of specific data for **Hsd17B13-IN-30**, this guide will provide a comprehensive overview of the function, mechanism, and experimental characterization of a closely related, extensively documented HSD17B13 inhibitor, BI-3231, as a representative example of a potent and selective chemical probe for this target. This information is intended to serve as a technical guide for researchers, scientists, and drug development professionals interested in the therapeutic potential of HSD17B13 inhibition.

Core Function of HSD17B13 and Rationale for Inhibition

Hydroxysteroid 17- β dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver. While its precise physiological function is still under investigation, compelling human genetic evidence has identified it as a key player in the progression of chronic liver diseases.

Genome-wide association studies (GWAS) have revealed that loss-of-function variants in the HSD17B13 gene are strongly associated with a reduced risk of developing non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma (HCC) from non-alcoholic fatty



liver disease (NAFLD). These protective variants lead to a truncated, unstable, or enzymatically inactive protein.

The proposed enzymatic activity of HSD17B13 involves the NAD+-dependent conversion of bioactive lipids and steroids. One key identified function is its role as a retinol dehydrogenase, catalyzing the conversion of retinol to retinaldehyde. By inhibiting the enzymatic activity of the wild-type HSD17B13 protein, small molecule inhibitors like **Hsd17B13-IN-30** aim to replicate the protective effects observed in individuals with loss-of-function genetic variants, thereby offering a promising therapeutic strategy for NASH and other chronic liver diseases.

Quantitative Data for a Representative HSD17B13 Inhibitor (BI-3231)

The following tables summarize the key quantitative data for the well-characterized HSD17B13 inhibitor, BI-3231.

Table 1: In Vitro Potency and Selectivity



Parameter	Value	Species	Substrate	Assay Type
HSD17B13 IC50	8 nM	Human	Estradiol	Biochemical (HTRF)
HSD17B13 IC50	120 nM	Human	Estradiol	Cell-based (HEK293)
HSD17B1 (selectivity)	>10,000 nM	Human	Estrone	Biochemical
HSD17B2 (selectivity)	>10,000 nM	Human	Testosterone	Biochemical
HSD17B4 (selectivity)	>10,000 nM	Human	Estradiol	Biochemical
HSD17B6 (selectivity)	>10,000 nM	Human	3α- androstanediol	Biochemical
HSD17B8 (selectivity)	>10,000 nM	Human	Estradiol	Biochemical
HSD17B10 (selectivity)	>10,000 nM	Human	Estradiol	Biochemical
HSD17B11 (selectivity)	>10,000 nM	Human	5α-androstane- 3α,17β-diol	Biochemical
HSD17B12 (selectivity)	>10,000 nM	Human	4-androstene- 3,17-dione	Biochemical
HSD17B14 (selectivity)	>10,000 nM	Human	Estradiol	Biochemical

Data sourced from the primary publication on BI-3231.

Table 2: Physicochemical and DMPK Properties



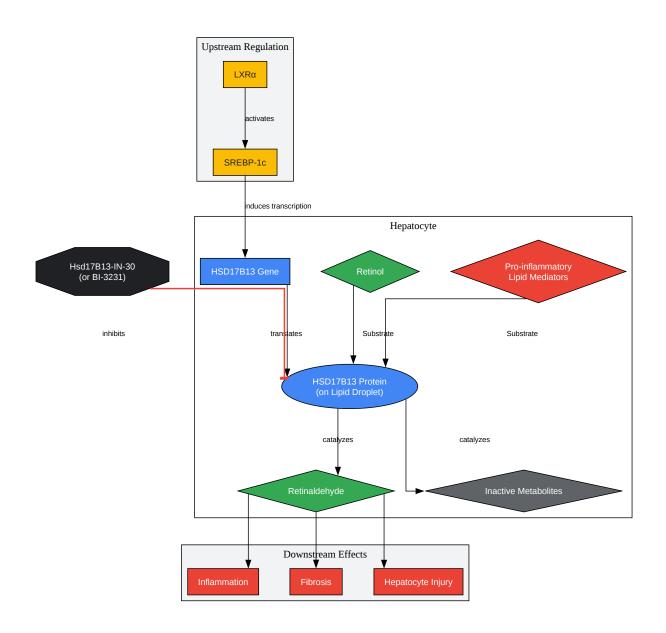
Parameter	Value
Molecular Weight	499.5 g/mol
AlogP	3.5
Aqueous Solubility (pH 7.4)	1 μΜ
Human Liver Microsomal Stability (Clint)	148 μL/min/mg
Mouse Liver Microsomal Stability (Clint)	200 μL/min/mg
Human Hepatocyte Stability (Clint)	66 μL/min/10^6 cells
Mouse Hepatocyte Stability (Clint)	148 μL/min/10^6 cells
Caco-2 Permeability (Papp A-B)	17 x 10^-6 cm/s
Plasma Protein Binding (Human)	99.8%
Plasma Protein Binding (Mouse)	99.7%

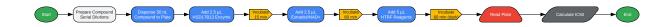
Data sourced from the primary publication on BI-3231.

Signaling Pathways and Mechanism of Action

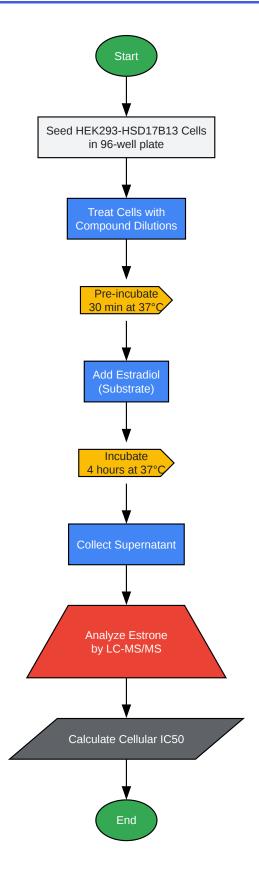
The primary mechanism of action for HSD17B13 inhibitors is the direct competitive inhibition of the enzyme's catalytic activity. This prevents the conversion of its substrates, thereby altering downstream signaling and metabolic pathways implicated in liver injury.











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References

- 1. WO2022077034A1 Heteroaryl amide inhibitors of cd38 Google Patents [patents.google.com]
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